Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
Overview
Description
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is a chemical compound with the following properties:
- IUPAC Name : Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride
- CAS Number : 2031258-74-7
- Molecular Weight : 221.73 g/mol
- Molecular Formula : C₁₀H₁₉NO₂·HCl
- Physical Form : Powder
- Storage Temperature : Room temperature (RT)
- Purity : 95%
Molecular Structure Analysis
The molecular structure of Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride consists of a cyclohexane ring with a methyl group, an amino group, and a carboxylate group attached. The hydrochloride salt forms due to the protonation of the amino group by HCl.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including amidation, esterification, and acid-base reactions. However, without specific experimental data, it’s challenging to provide detailed reaction pathways.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in water and polar organic solvents
- Toxicity : Safety data indicates warnings (Hazard Statements: H315, H319, H335) and precautions (Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501). Refer to the MSDS for detailed safety information.
Scientific Research Applications
Synthesis and Reactions
- Synthesis of Benzodiazepines : Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride plays a role in synthesizing various benzodiazepines. In a reaction with certain 1,2-diaminobenzenes, it contributes to forming 3-acyl-1,5-benzodiazepines, showcasing its utility in heterocyclic chemistry (Gurkovskii et al., 1999).
Chemical Properties and Reactions
- Formation of Tetrahydroquinoline Derivatives : This compound is involved in the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, as shown in the reaction with the methyl esters of acyl(aroyl)pyruvic acids. This demonstrates its versatility in generating complex organic structures (Rudenko et al., 2013).
Applications in Organic Synthesis
Synthesis of Amino Acids : The compound plays a crucial role in synthesizing stereo-isomers of amino acids. For example, its use in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid demonstrates its applicability in producing constrained hydroxy-α,α-disubstituted-α-amino acids, vital for peptide research (Avenoza et al., 1999).
Peptide Synthesis : The compound is effective in peptide synthesis, such as in the conjugation of carboxylic acids with methyl ester amino acids hydrochloride, highlighting its importance in the synthesis of enzymatic substrates (Brunel et al., 2005).
Cyclohexane Derivatives : It is involved in the reaction with acetic acid and cyclohexene derivatives, showing its potential in producing various isomers and derivatives of cyclohexane, which are fundamental in organic chemistry and material science (Leong et al., 1973).
Safety And Hazards
- Handle with care due to potential irritant properties.
- Follow proper laboratory safety protocols when working with this compound.
Future Directions
Research avenues related to Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride include:
- Investigating its biological activity and potential applications.
- Studying its interactions with other molecules.
- Exploring its synthetic modifications for improved properties.
Please note that the information provided is based on available data, and further research is essential for a deeper understanding of this compound. For specific details, consult the relevant peer-reviewed papers and technical documents123.
properties
IUPAC Name |
methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2)5-4-6-10(11,7-9)8(12)13-3;/h4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLBXFGSAXQEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)OC)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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